trans-4-Hydroxycyclohexanecarboxylic acid
Overview
Description
trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized by its unique structure, which has been confirmed through synthesis and comparison with authentic samples . Although the exact origin of this compound is not fully understood, it is suspected to come from dietary sources, and further research is needed to determine its genesis .
Synthesis Analysis
The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are structurally related to trans-4-Hydroxycyclohexanecarboxylic acid, has been reported using key steps such as the Diels–Alder reactions . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, demonstrating the versatility of this compound in forming more complex structures .
Molecular Structure Analysis
The molecular conformations of related compounds, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been studied in aqueous solutions using NMR and molecular orbital methods. These studies have revealed that the most stable conformations are staggered forms, which are similar to those in crystalline states . The understanding of these conformations is crucial for the analysis of trans-4-Hydroxycyclohexanecarboxylic acid, as it may influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in the context of medicinal chemistry. For instance, derivatives of 4-aminomethylcyclohexanecarboxylic acid have been synthesized and their antiplasmin activity has been evaluated, indicating potential medicinal applications . The study of these reactions is essential for understanding the chemical behavior and potential therapeutic uses of trans-4-Hydroxycyclohexanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, revealing insights into their liquid-crystalline behavior and electrooptic parameters . Additionally, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, showing the influence of molecular dipoles on crystal structures . These findings contribute to a broader understanding of the physical and chemical characteristics of cyclohexanecarboxylic acid derivatives, including trans-4-Hydroxycyclohexanecarboxylic acid.
Scientific Research Applications
Enzymatic Properties : Obata, Uebayasi, and Kaneda (1988) researched the properties of 4-hydroxycyclohexanecarboxylate dehydrogenase, an enzyme from Corynebacterium cyclohexanicum. This enzyme is specific for 4-oxocyclohexanecarboxylate and produces trans-4-hydroxycyclohexanecarboxylic acid as a reduction product, emphasizing the acid's role in enzymatic processes (Obata, Uebayasi, & Kaneda, 1988).
Synthetic Chemistry : Fülöp et al. (2005) detailed the synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids, including derivatives of trans-4-hydroxycyclohexanecarboxylic acid. This work illustrates the compound's utility in creating complex organic molecules (Fülöp et al., 2005).
Metabolic By-products : Kronick et al. (1983) identified cis-4-hydroxycyclohexanecarboxylic acid, a close relative of trans-4-hydroxycyclohexanecarboxylic acid, in the urine of a child, suggesting its role as a metabolic by-product in humans (Kronick, Mamer, Montgomery, & Scriver, 1983).
Optical Activity Studies : Nohira, Ehara, and Miyashita (1970) studied the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and their derivatives, highlighting the importance of trans-4-hydroxycyclohexanecarboxylic acid in understanding chiral properties of organic compounds (Nohira, Ehara, & Miyashita, 1970).
Material Science : Karamysheva, Kovshev, and Barnik (1976) synthesized derivatives of trans-4-hydroxycyclohexanecarboxylic acid and studied their mesomorphism and dielectric properties, indicating its potential application in materials science (Karamysheva, Kovshev, & Barnik, 1976).
Metabolic Studies : Niederwieser, Wadman, and Danks (1978) researched the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in a family, suggesting the involvement of trans-4-hydroxycyclohexanecarboxylic acid in human metabolism (Niederwieser, Wadman, & Danks, 1978).
Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) described the synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexanecarboxylic acid residues, demonstrating the use of trans-4-hydroxycyclohexanecarboxylic acid in peptide chemistry (Škarić, Kovačević, & Škarić, 1976).
Medicinal Chemistry : Tranexamic acid, an important medicinal compound, is the trans-isomer of 4-aminomethylcyclohexane carboxylic acid, highlighting the medicinal significance of trans-4-hydroxycyclohexanecarboxylic acid derivatives (Verstraete, 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
trans-4-Hydroxycyclohexanecarboxylic acid | |
CAS RN |
17419-81-7, 3685-26-5, 3685-22-1 | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxycyclohexylcarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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